2,6-Dichloro-3-(1-methylethoxy)benzaldehyde

Description

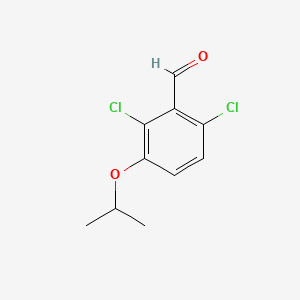

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring and a 1-methylethoxy (isopropyl ether) group at the 3-position. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol (calculated). The compound has been utilized in synthetic organic chemistry, particularly as a precursor for complex heterocyclic systems or pharmaceutical intermediates. However, it is currently listed as a discontinued product (97% purity) by suppliers, suggesting challenges in synthesis, stability, or market demand .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2,6-dichloro-3-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 |

InChI Key |

AWBHCTLFWIXBRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde typically involves the chlorination of 3-(1-methylethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring . Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: 2,6-Dichloro-3-(1-methylethoxy)benzoic acid.

Reduction: 2,6-Dichloro-3-(1-methylethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms and isopropoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1-methylethoxy group in the target compound introduces steric bulk and moderate electron-donating effects, which may slow electrophilic substitution reactions compared to electron-withdrawing groups like trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H).

Physical Properties: The trifluoromethyl analog has a defined melting point (48–50°C) and is air-sensitive, requiring specialized handling .

Commercial and Research Viability

- The trifluoromethyl derivative’s commercial availability underscores its utility in high-value syntheses, while the difluoromethoxy variant’s medicinal focus suggests niche applications in drug development.

Biological Activity

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, including its cytotoxicity, anti-inflammatory properties, and potential applications in medicinal chemistry.

- Chemical Formula : C11H12Cl2O2

- Molecular Weight : 247.12 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with two chlorine atoms and an ethoxy group.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%. For example, in a study utilizing SIRC cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when exposed to the compound .

Cytotoxicity Studies

A comprehensive study assessed the cytotoxic effects of various concentrations of this compound on SIRC cells. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 30 | 45 |

| 40 | 25 |

The data indicates a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Anti-inflammatory Mechanism

The anti-inflammatory mechanism was explored through RNA sequencing analysis, which revealed that treatment with the compound resulted in downregulation of genes involved in inflammatory responses. The following table summarizes the key findings:

| Cytokine Gene | Expression Level (Fold Change) |

|---|---|

| TNF-α | -2.5 |

| IL-6 | -3.0 |

| IL-1β | -1.8 |

The downregulation of these cytokines suggests that the compound may be effective in mitigating inflammation.

Case Studies

A notable case study involved the application of this compound in an animal model of induced inflammation. Mice treated with the compound showed significant reductions in swelling and pain compared to controls, indicating potential therapeutic benefits for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.